Product packaging for Ethyl 2-phenyl-d5-acetate(Cat. No.:CAS No. 79034-75-6)

Ethyl 2-phenyl-d5-acetate

Cat. No.: B591168
CAS No.: 79034-75-6
M. Wt: 169.24
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Description

Significance of Deuterated Compounds in Chemical Science

Deuterated compounds are indispensable tools across numerous scientific disciplines, including chemistry, biology, and medicine. clearsynth.comclearsynth.com Their significance stems from the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. scielo.org.mx This increased bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a different rate than those involving a C-H bond. libretexts.orgnih.gov By measuring these rate differences, chemists can gain profound insights into reaction mechanisms, particularly in identifying the rate-determining step. libretexts.orgcolumbia.edu

Beyond mechanistic studies, deuterium-labeled compounds serve as crucial internal standards in mass spectrometry (MS). thalesnano.comacs.org Their chemical similarity to the non-labeled analyte, coupled with their distinct mass, allows for highly accurate quantification in complex biological matrices. thalesnano.com In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are routinely used to avoid interference from proton signals of the solvent, thereby enhancing the clarity and resolution of the analyte's spectrum. clearsynth.comtcichemicals.comlabinsights.nl Furthermore, deuterium (B1214612) labeling is instrumental in metabolic studies, allowing researchers to trace the metabolic fate of drugs and other biologically active molecules within an organism. simsonpharma.comclearsynth.comacs.org This has significant implications for drug discovery and development, as it can help in understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.orghwb.gov.in The ability to track molecules in this manner also aids in the discovery of new metabolic pathways. creative-proteomics.com

Overview of Stable Isotope Labeling Strategies

Stable isotope labeling is a broad methodology that involves the incorporation of non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. creative-proteomics.comwikipedia.org This technique allows researchers to tag and trace molecules through various chemical and biological systems without the safety concerns associated with radioactive isotopes. creative-proteomics.com There are several strategies for introducing stable isotopes into molecules:

Metabolic Labeling: In this approach, living cells or organisms are cultured in a medium containing nutrients enriched with stable isotopes. nih.govcreative-proteomics.com For instance, in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in a medium containing "heavy" amino acids labeled with ¹³C or ¹⁵N. creative-proteomics.comwashington.edu This method is widely used in proteomics to quantify differences in protein abundance between different cell populations. washington.edu

Chemical Labeling: This strategy involves the post-synthesis attachment of an isotope-containing tag to the molecule of interest. creative-proteomics.com Techniques like Isotope-Coded Affinity Tags (ICAT) and Tandem Mass Tags (TMT) utilize chemical reagents to label proteins or peptides, enabling multiplexed quantitative analysis. washington.edunih.gov Chemical labeling is advantageous due to its applicability to a wide range of samples and the use of relatively inexpensive reagents. washington.edu

Enzymatic Labeling: Enzymes can be used to selectively incorporate isotopes into specific positions within a molecule. simsonpharma.com This method offers high specificity and is valuable for detailed mechanistic studies.

Direct Exchange: In some cases, labile protons in a molecule can be exchanged with deuterium by simply dissolving the compound in a deuterated solvent like deuterium oxide (D₂O). simsonpharma.com

The choice of labeling strategy depends on the specific research question, the nature of the molecule, and the analytical technique to be employed. nih.gov Both mass spectrometry and NMR spectroscopy are the primary analytical methods used to detect and quantify the presence of stable isotopes in labeled molecules. wikipedia.org

Importance of Ethyl 2-phenyl-d5-acetate as a Model System and Research Tool

This compound, a deuterated analog of ethyl phenylacetate (B1230308), serves as a valuable research tool, particularly as an internal standard for quantitative analysis. eptes.com In this molecule, the five hydrogen atoms on the phenyl ring are replaced with deuterium. eptes.com This specific labeling pattern makes it an ideal internal standard for the quantification of its non-labeled counterpart, ethyl phenylacetate, and other related compounds in various matrices, including beverages like wine and beer. eptes.com

The use of this compound as an internal standard in mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), helps to correct for variations during sample preparation and analysis, leading to more accurate and reliable results. thalesnano.com Its chemical properties are nearly identical to the unlabeled ethyl phenylacetate, ensuring it behaves similarly during extraction and chromatographic separation, while its increased mass allows it to be distinguished by the mass spectrometer. thalesnano.com

Furthermore, compounds like this compound can be used in studies investigating the kinetic isotope effect in ester hydrolysis or other reactions involving the phenyl group, providing insights into the reaction mechanism. While specific research findings on this compound are not extensively detailed in the public domain, its role as a labeled standard is a prime example of the practical application of deuterated compounds in analytical chemistry. eptes.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₀H₇D₅O₂
Molecular Weight 169.24
CAS Number 79034-75-6
Unlabeled CAS Number 101-97-3
Purity ≥95%
Appearance Not specified

Properties

CAS No.

79034-75-6

Molecular Formula

C10H7D5O2

Molecular Weight

169.24

Purity

95% min.

Synonyms

Ethyl 2-phenyl-d5-acetate

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Phenyl D5 Acetate and Its Deuterated Precursors

Strategies for Regioselective Deuterium (B1214612) Incorporation

The selective placement of deuterium atoms on the phenyl ring is a critical aspect of synthesizing ethyl 2-phenyl-d5-acetate. This is achieved through several key strategies, including catalytic exchange reactions and the use of pre-deuterated starting materials.

Deuteration via Catalytic Hydrogen-Deuterium Exchange Reactions

Catalytic hydrogen-deuterium (H-D) exchange reactions represent a powerful method for introducing deuterium into aromatic systems. jst.go.jp These reactions typically employ a catalyst to facilitate the exchange of hydrogen atoms for deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). jst.go.jpresearchgate.net

Platinum-on-carbon (Pt/C) has been identified as an effective catalyst for the deuteration of aromatic rings using D₂O as the deuterium source under a hydrogen atmosphere. researchgate.net This method is applicable to a variety of aromatic compounds. researchgate.net Studies have shown that platinum catalysts tend to favor deuteration at aromatic positions, whereas palladium catalysts often prefer aliphatic positions. researchgate.net For instance, efficient deuteration of phenol (B47542) was achieved at room temperature with a 5% Pt/C catalyst, while a similar level of deuteration with a palladium catalyst required a much higher temperature of 180°C. researchgate.net

The choice of catalyst and reaction conditions is crucial for achieving high levels of deuterium incorporation. For example, rhodium-on-carbon (Rh/C) can catalyze multiple H-D exchanges on non-activated alkanes at elevated temperatures. jst.go.jp In contrast, ruthenium-on-carbon (Ru/C) has been used for regioselective deuteration at the α-position of aliphatic alcohols. jst.go.jp Acid-catalyzed H-D exchange, often using deuterated acids like CF₃COOD, provides another metal-free approach, selectively deuterating electron-rich positions on an aromatic ring through an electrophilic aromatic substitution mechanism. nih.gov

CatalystDeuterium SourceConditionsSelectivityReference
Pt/CD₂O/H₂Room TemperatureAromatic positions researchgate.net
Pd/CD₂/Acetic Acid-d4Elevated TemperatureBenzylic positions researchgate.net
Rh/CD₂O/H₂160 °CNon-activated alkanes jst.go.jp
Ru/CD₂O/H₂rt-80 °Cα-position of alcohols jst.go.jp
CF₃COODCF₃COOD110 °CElectron-rich aromatic positions nih.gov

Synthesis from Selectively Deuterated Building Blocks (e.g., Bromobenzene-d5 (B116778), Phenyl-d5-acetic acid)

An alternative and often more direct route to this compound involves the use of starting materials that already contain the deuterated phenyl ring. Bromobenzene-d5 and phenyl-d5-acetic acid are key precursors in this approach.

Bromobenzene-d5 is a perdeuterated compound where all five hydrogen atoms on the benzene (B151609) ring are replaced with deuterium. isotope.comexsyncorp.com It serves as a versatile starting material for introducing the phenyl-d5 group. isotope.com A common synthesis of bromobenzene-d5 involves the electrophilic aromatic substitution of benzene-d6 (B120219) with bromine, catalyzed by a Lewis acid like iron(III) bromide. exsyncorp.com This deuterated building block can then be used in various organic reactions. For example, it can be converted to phenyl-d5-boronic acid by reaction with n-butyllithium followed by triethyl borate, which is a key intermediate for Suzuki coupling reactions. chemicalbook.cominventivapharma.com

Phenyl-d5-acetic acid is another critical deuterated precursor. sigmaaldrich.com It can be synthesized through methods such as the hydrolysis of a corresponding deuterated benzyl (B1604629) cyanide. orgsyn.org Once obtained, phenyl-d5-acetic acid can be directly esterified to yield this compound. This esterification can be achieved through standard methods, such as Fischer esterification using ethanol (B145695) and an acid catalyst.

The use of these pre-deuterated building blocks offers high isotopic purity and regioselectivity, as the deuterium is incorporated at the beginning of the synthetic sequence.

Multi-Step Organic Synthesis Pathways for this compound

The synthesis of this compound can be designed as a multi-step process, where the order of reactions is crucial for the final product's structure. lumenlearning.comlibretexts.org A common pathway starts from a deuterated benzene ring and builds the acetic acid side chain.

One plausible synthetic route could begin with bromobenzene-d5. This can be converted into a Grignard reagent, phenyl-d5-magnesium bromide, by reacting it with magnesium metal. This Grignard reagent can then react with a suitable electrophile to introduce the two-carbon side chain. For example, reaction with ethylene (B1197577) oxide would yield 2-(phenyl-d5)ethanol, which can then be oxidized to phenyl-d5-acetic acid. Subsequent esterification with ethanol would produce the target molecule, this compound.

Another approach involves the Suzuki coupling of phenyl-d5-boronic acid with a suitable C2-building block. inventivapharma.com For instance, coupling with ethyl bromoacetate (B1195939) in the presence of a palladium catalyst could potentially form this compound directly. The choice of base and catalyst is critical for the success of such coupling reactions. inventivapharma.com

Optimization of Synthetic Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. For catalytic H-D exchange reactions, factors such as catalyst loading, temperature, pressure, and reaction time must be carefully controlled. jst.go.jp For instance, in the deuteration of aldehydes, the use of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can extend the deuteration to benzylic sites. researchgate.net

In multi-step syntheses, the conditions for each step need to be optimized. For example, in the formation of Grignard reagents from bromobenzene-d5, the use of anhydrous solvents is essential to prevent quenching of the reagent. cdnsciencepub.com In Suzuki coupling reactions, the choice of palladium catalyst, phosphine (B1218219) ligand, and base can significantly impact the reaction's efficiency and yield. inventivapharma.com For the final esterification step from phenyl-d5-acetic acid, removing water as it is formed, for example by azeotropic distillation, can drive the equilibrium towards the product, thereby increasing the yield.

Recent advancements have explored flow synthesis methods, which can reduce reaction times and improve efficiency. tn-sanso.co.jp Microwave-assisted synthesis has also been shown to accelerate deuteration reactions. tn-sanso.co.jp

Purification and Chromatographic Isolation Techniques for Deuterated Analogs

After synthesis, the purification of this compound from reaction byproducts and any remaining starting materials is crucial to obtain a high-purity product. Standard organic chemistry purification techniques are employed, with chromatographic methods being particularly important for separating isotopically labeled compounds. iaea.org

Initial workup may involve extraction to separate the organic product from aqueous solutions, followed by drying of the organic layer. chemicalbook.com Distillation under reduced pressure can be used to purify the final ester, as ethyl phenylacetate (B1230308) has a boiling point that allows for this technique. orgsyn.org

For high-purity requirements, chromatographic techniques are indispensable. ansto.gov.au Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method for separating the desired deuterated compound from non-polar impurities. cdnsciencepub.com High-performance liquid chromatography (HPLC) offers a more powerful separation technique, capable of separating compounds with very similar polarities and can be essential for achieving high isotopic and chemical purity. nih.gov Gas chromatography (GC) can also be used, particularly for analyzing the purity of the final product and for separating volatile compounds. researchgate.net

The choice of chromatographic method and conditions (e.g., solvent system for HPLC or temperature program for GC) depends on the specific impurities present in the crude product. acs.orgresearchgate.net The successful isolation and characterization are often confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to verify the molecular weight and the extent and position of deuterium incorporation. ansto.gov.aunih.gov

Advanced Spectroscopic Characterization and Applications of Ethyl 2 Phenyl D5 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The presence of deuterium (B1214612) in Ethyl 2-phenyl-d5-acetate introduces specific effects that are advantageous in certain NMR applications.

Deuterium Isotope Effects on Proton and Carbon Chemical Shifts

The substitution of protons with deuterium atoms can cause small but measurable changes in the chemical shifts of nearby protons and carbons in an NMR spectrum. researchgate.netbibliotekanauki.pl These are known as deuterium isotope effects. These effects are transmitted through bonds and even through space, and their magnitude can provide information about molecular structure and conformation. nih.gov

In this compound, the deuterium atoms on the phenyl ring influence the chemical shifts of the remaining protons and carbons in the molecule. This effect can be observed by comparing the ¹H and ¹³C NMR spectra of the deuterated compound with its non-deuterated counterpart, ethyl phenylacetate (B1230308). The chemical shifts for the non-deuterated ethyl phenylacetate are well-established. chegg.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl Phenylacetate This table is interactive. Click on the headers to sort the data.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H ~7.3 (multiplet) 134.3 (C), 129.2 (CH), 128.5 (CH), 127.1 (CH)
Methylene (B1212753) (-CH₂-) 3.61 (singlet) 41.5
Ethyl (-OCH₂CH₃) 4.14 (quartet) 60.8

Data sourced from publicly available spectral databases and literature. chegg.comchemicalbook.com

The deuterium isotope effects in this compound would manifest as slight upfield shifts for the methylene and ethyl group signals in both the proton and carbon spectra compared to the values in the table above. The magnitude of these long-range isotope effects is typically small, on the order of parts per billion (ppb). bibliotekanauki.pl

Utility in Structural Elucidation of Reaction Intermediates and Products

Deuterium labeling is a powerful tool for tracing the fate of molecules in chemical reactions. This compound can be used as a starting material or an internal standard to study reaction mechanisms and identify the structure of intermediates and final products.

For instance, in a reaction involving the phenyl group, the presence of the deuterium atoms provides a clear spectroscopic marker. By analyzing the NMR and mass spectra of the reaction mixture, chemists can determine if the deuterated phenyl ring has remained intact, undergone rearrangement, or been cleaved from the rest of the molecule. This information is crucial for understanding the step-by-step process of a chemical transformation. youtube.com

Quantitative NMR Methodologies Utilizing Deuterated Standards

Quantitative NMR (qNMR) is a technique used to determine the concentration or purity of a substance. ox.ac.ukmagritek.comethz.ch It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. magritek.com For absolute quantification, a certified reference material or an internal standard of known concentration and purity is required. ethz.chsigmaaldrich.com

Deuterated compounds like this compound are excellent internal standards for qNMR for several reasons:

High Purity: They can often be synthesized to a high degree of chemical and isotopic purity. buchem.com

Reduced Signal Overlap: The absence of proton signals from the deuterated phenyl ring simplifies the ¹H NMR spectrum, reducing the chances of overlapping signals with the analyte of interest. nih.gov

Distinct Chemical Shifts: The remaining proton signals (the methylene and ethyl groups) are in regions of the spectrum that are often clear of other signals. pitt.edu

The purity of a sample can be calculated using the following equation:

Purity_sample = (I_sample / I_ref) * (N_ref / N_sample) * (M_sample / M_ref) * (m_ref / m_sample) * Purity_ref magritek.com

Where:

I = Integral of the signal

N = Number of protons giving rise to the signal

M = Molecular weight

m = Mass

P = Purity

sample = substance being analyzed

ref = reference standard (this compound)

Table 2: Properties of this compound for qNMR This table is interactive. Click on the headers to sort the data.

Property Value Reference
Molecular Formula C₁₀H₇D₅O₂ aromalab.de
Molecular Weight 169.25 g/mol aromalab.de
Purity ≥ 95% aromalab.de

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used for identifying unknown compounds, quantifying known compounds, and elucidating the structure of molecules.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for determining the quantity of a substance. epa.govepa.gov The method involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. google.com The labeled standard, in this case, this compound, is chemically identical to the analyte (ethyl phenylacetate) but has a different mass due to the deuterium atoms. google.com

By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, the concentration of the analyte in the original sample can be determined with high precision. epa.gov This technique corrects for losses during sample preparation and analysis, making it a definitive quantification method. epa.gov

Fragmentation Pathways and Isotopic Signature Analysis

In a mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. tutorchase.com The pattern of these fragments, known as the fragmentation pattern, is unique to a particular molecule and can be used for its identification. libretexts.orglibretexts.org

For ethyl phenylacetate, common fragmentation pathways involve cleavage of the ester group and rearrangements. The presence of the five deuterium atoms in this compound leads to a characteristic isotopic signature in the mass spectrum. The molecular ion peak will be shifted to a higher mass-to-charge ratio (m/z) compared to the unlabeled compound.

Table 3: Key Mass Fragments of Ethyl Phenylacetate and their Deuterated Analogues This table is interactive. Click on the headers to sort the data.

Fragment Structure m/z (Unlabeled) m/z (d5-labeled)
Molecular Ion [C₁₀H₁₂O₂]⁺ 164 169
Loss of ethoxy radical [C₈H₇O]⁺ 119 124

The analysis of these fragmentation patterns and isotopic signatures is crucial in metabolic studies, environmental analysis, and forensic science, where it is necessary to distinguish between naturally occurring compounds and their labeled counterparts. auburn.edunih.gov

High-Resolution Mass Spectrometry for Isotopic Purity and Compositional Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification and compositional verification of isotopically labeled compounds like this compound. rsc.orglcms.cz Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, enabling the differentiation of molecules with the same nominal mass but different elemental compositions. This capability is crucial for confirming the successful incorporation of deuterium and determining the isotopic purity of the synthesized compound.

For this compound, HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, confirming the presence of five deuterium atoms. The expected molecular weight of this compound (C10H7D5O2) is approximately 169.24 g/mol , which is distinctly different from its non-deuterated counterpart, ethyl phenylacetate (C10H12O2), with a molecular weight of about 164.20 g/mol . eptes.comnist.gov This mass difference is easily resolved by HRMS, providing direct evidence of successful deuteration.

Furthermore, the isotopic pattern observed in the mass spectrum can be used to assess the degree of deuteration and the presence of any partially deuterated species. The relative abundances of the M, M+1, M+2, etc., peaks will differ significantly between the deuterated and non-deuterated compounds due to the natural abundance of isotopes like carbon-13. For deuterated compounds, the isotopic cluster will be shifted to higher masses, and its distribution can be compared with theoretical predictions to quantify the isotopic enrichment. This detailed analysis ensures the quality and reliability of the labeled compound for its intended applications, such as its use as an internal standard in quantitative mass spectrometry-based assays. resolvemass.caeurofins.com

PropertyValue
Molecular FormulaC10H7D5O2
Molecular Weight169.24 g/mol eptes.com
CAS Number79034-75-6 eptes.com
Unlabelled CAS Number101-97-3 eptes.com
Purity95% min eptes.comaromalab.de

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a wealth of information about the molecular structure, bonding, and conformational dynamics of molecules. mpg.deespublisher.com In the context of this compound, these methods are particularly powerful for probing the effects of isotopic substitution on the vibrational modes of the molecule.

Analysis of Isotopic Shifts in Vibrational Frequencies

The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies of the molecule, a phenomenon known as the isotopic effect. unam.mx The C-D bond is stronger and has a lower vibrational frequency compared to the C-H bond. rsc.org This results in a noticeable red-shift (shift to lower wavenumbers) for vibrational modes involving the deuterated phenyl ring.

Specifically, the C-H stretching vibrations of the aromatic ring, which typically appear in the 3100-3000 cm⁻¹ region of the IR and Raman spectra, are expected to shift to approximately 2250-2100 cm⁻¹ for the C-D stretching modes in this compound. unam.mx Similarly, C-H bending vibrations, which occur at lower frequencies, will also exhibit isotopic shifts. d-nb.info The analysis of these shifts provides a direct confirmation of deuteration and can be used to assign specific vibrational modes within the molecule. For instance, the characteristic ring breathing mode of the phenyl ring, often observed in Raman spectra, would also be expected to shift to a lower frequency upon deuteration. uh.edu

The magnitude of these isotopic shifts can be theoretically calculated and compared with experimental data to validate spectral assignments and gain a deeper understanding of the vibrational dynamics. unige.ch

Vibrational ModeTypical Wavenumber (C-H)Expected Wavenumber (C-D)
Aromatic C-H Stretch3100-3000 cm⁻¹~2250-2100 cm⁻¹
Aromatic C-H Bend (out-of-plane)900-675 cm⁻¹Lower frequency shift
Aromatic C-H Bend (in-plane)1275-1000 cm⁻¹Lower frequency shift

Elucidation of Molecular Conformations and Intermolecular Interactions

Vibrational spectroscopy is also a sensitive probe of molecular conformation. researchgate.net For flexible molecules like this compound, different rotational isomers (conformers) can coexist, and their relative populations can be influenced by factors such as solvent and temperature. These conformers may exhibit distinct vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹). americanpharmaceuticalreview.com

Studies on related phenylacetate esters have shown that the carbonyl (C=O) stretching band in the IR spectrum can be sensitive to the conformational state of the molecule. acs.orgnih.gov The position and shape of this band can provide insights into the orientation of the ethyl ester group relative to the phenyl ring. While direct studies on the conformational analysis of this compound are limited, analogies can be drawn from its non-deuterated counterpart and other similar molecules.

Furthermore, intermolecular interactions, such as hydrogen bonding, can significantly influence the vibrational spectra. nih.gov In the solid state or in certain solvents, molecules of this compound may form specific intermolecular contacts that can be detected through shifts in vibrational frequencies, particularly those of the carbonyl group and the aromatic ring. Polarized IR spectroscopy on crystalline samples can provide even more detailed information about the orientation of molecules within the crystal lattice. nih.gov

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy for Aromatic Chromophores)

In addition to mass spectrometry and vibrational spectroscopy, other advanced spectroscopic techniques can provide complementary information about this compound.

UV-Vis Spectroscopy: The phenyl ring in this compound acts as a chromophore, absorbing ultraviolet (UV) radiation. A typical UV-Vis spectrum for a phenyl-containing compound shows characteristic absorption bands related to π-π* electronic transitions within the aromatic ring. For ethyl phenylacetate, these absorptions are generally observed around 250-270 nm. researchgate.net While deuteration of the phenyl ring is not expected to cause a major shift in the position of the UV absorption maxima, subtle changes in the fine vibronic structure of the absorption bands may be observable. These subtle effects arise from the altered vibrational energy levels in the electronically excited state due to isotopic substitution.

Chemical Reactivity and Mechanistic Investigations Involving Ethyl 2 Phenyl D5 Acetate

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect studies are a cornerstone of physical organic chemistry, offering a window into the dynamics of bond-breaking and bond-forming events during a chemical reaction. The substitution of hydrogen with deuterium (B1214612) in the phenyl ring of ethyl 2-phenylacetate allows for the investigation of both primary and secondary isotope effects in various reactions.

Primary Deuterium Isotope Effects in Rate-Determining Steps

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. In the context of Ethyl 2-phenyl-d5-acetate, a primary deuterium isotope effect would be most relevant in reactions where a C-D bond on the phenyl ring is cleaved during the slowest step of the reaction.

While specific experimental data for primary KIEs involving the phenyl C-D bonds of this compound are not extensively reported in publicly available literature, we can predict the expected outcomes based on established principles. For a reaction to exhibit a primary KIE, the cleavage of a C-D bond on the aromatic ring must be integral to the rate-determining step. An example of such a reaction could be certain electrophilic aromatic substitution (EAS) reactions where the loss of a proton (or deuteron) from the arenium ion intermediate is the slow step. However, in most EAS reactions, the initial attack of the electrophile is the rate-determining step, and the subsequent deprotonation is fast.

Table 1: Theoretical Primary Kinetic Isotope Effects (kH/kD) for C-H/C-D Bond Cleavage at 25°C

Transition State Geometry Predicted kH/kD
Symmetric ~7-8
Product-like ~3-5

This table illustrates the theoretical range of primary KIEs. The magnitude of the observed KIE can provide information about the symmetry of the transition state for the proton/deuteron (B1233211) transfer.

Secondary Deuterium Isotope Effects and Steric/Hyperconjugative Influences

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). They are often attributed to changes in hybridization or steric and hyperconjugative effects between the reactant and the transition state.

For this compound, secondary KIEs would be observed in reactions where the hybridization of the phenyl carbons changes during the rate-determining step. For instance, in an electrophilic aromatic substitution reaction, the formation of the arenium ion intermediate involves the change in hybridization of one of the aromatic carbons from sp2 to sp3. The presence of deuterium at the ortho, meta, and para positions could influence the stability of this intermediate through steric and hyperconjugative interactions.

A normal secondary KIE (kH/kD > 1) is often associated with a change from a more sterically crowded reactant to a less crowded transition state, or an increase in hyperconjugative stabilization in the transition state. Conversely, an inverse secondary KIE (kH/kD < 1) can indicate a change from a less crowded reactant to a more crowded transition state.

Table 2: Expected Secondary Kinetic Isotope Effects for Hybridization Change at a Carbon Bearing H/D

Hybridization Change Expected kH/kD Rationale
sp2 to sp3 ~0.8 - 0.95 Increased steric crowding in the transition state.

This table provides expected ranges for secondary KIEs based on changes in carbon hybridization. These values can help in determining the structure of the transition state.

Application in Reaction Pathway Elucidation

The measurement of KIEs using this compound can be a powerful method for distinguishing between different possible reaction mechanisms. By comparing the experimentally observed KIE with theoretical predictions for various proposed pathways, chemists can deduce the most likely mechanism.

For example, in a hypothetical reaction, if a significant primary KIE is observed, it would strongly suggest that the cleavage of a C-D bond on the phenyl ring is part of the rate-determining step. If, however, only a small secondary KIE is observed, it would indicate that the C-D bonds are not directly broken in the slow step, but their presence still influences the reaction rate, likely through effects on the transition state's stability.

Transformations and Derivatization Reactions of this compound

This compound can undergo a variety of chemical transformations, and studying the kinetics and products of these reactions provides further insight into its chemical behavior and the influence of the deuterated phenyl ring.

Ester Hydrolysis and Transesterification Kinetics

Ester hydrolysis and transesterification are fundamental reactions of esters. The hydrolysis of this compound would yield 2-phenyl-d5-acetic acid and ethanol (B145695), while transesterification with a different alcohol would result in a new ester.

The deuteration of the phenyl ring is not expected to have a significant direct electronic effect on the reactivity of the ester functional group. Therefore, the kinetics of hydrolysis and transesterification are anticipated to be very similar to those of the non-deuterated analogue. Any observed kinetic isotope effect would be a very small secondary effect, likely close to unity, as the reaction center is several bonds away from the site of isotopic substitution.

Table 3: Hypothetical Relative Rate Constants for the Hydrolysis of Ethyl 2-phenylacetate and its Deuterated Analog

Compound Relative Rate Constant (k_rel)
Ethyl 2-phenylacetate 1.00

This table illustrates the expected similarity in hydrolysis rates, highlighting the minor influence of remote deuterium substitution on the ester group's reactivity.

Reactions Involving the Deuterated Phenyl Ring System (e.g., electrophilic aromatic substitutions, additions)

The deuterated phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile replaces one of the deuterium atoms on the aromatic ring. The ethyl acetate (B1210297) group is an ortho-, para-director and a weak activator.

As mentioned in section 4.1.1, the C-D bond is stronger than the C-H bond. In an EAS reaction where the initial attack of the electrophile to form the arenium ion is the rate-determining step, a small secondary KIE would be expected. If the subsequent loss of a deuteron to restore aromaticity were the slow step, a significant primary KIE would be observed. Most EAS reactions follow the former pathway.

The study of addition reactions to the deuterated phenyl ring, such as catalytic hydrogenation, would also be of interest. The rates of such reactions could be subtly influenced by the presence of deuterium, providing further mechanistic details.

Reactions at the α-Carbon and Ester Linkage

The primary sites of reactivity for this compound are the acidic protons on the α-carbon and the electrophilic carbonyl carbon of the ester group.

Enolate Formation and Subsequent Reactions: The α-protons of esters are weakly acidic and can be removed by a strong base to form an enolate ion. This enolate is a key reactive intermediate in several important carbon-carbon bond-forming reactions.

One of the most notable reactions is the Claisen Condensation , a base-catalyzed self-condensation of two ester molecules. researchgate.netrsc.orgwikipedia.orgchemicalbook.com In this reaction, an enolate of one ester molecule acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent elimination of an alkoxide group results in the formation of a β-keto ester. For this compound, this reaction would yield ethyl 2,4-diphenyl-3-oxo-d10-butanoate. The generally accepted mechanism for the Claisen condensation is as follows:

Enolate formation: A strong base, typically the sodium salt of the corresponding alcohol (e.g., sodium ethoxide), deprotonates the α-carbon of the ester.

Nucleophilic attack: The resulting enolate attacks the carbonyl carbon of a second ester molecule.

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester.

2 Ph(d5)CH₂CO₂Et + NaOEt → Ph(d5)CH(CO₂Et)C(=O)CH₂Ph(d5) + EtOH

Another significant reaction involving the α-carbon is alkylation . The enolate formed by treating this compound with a strong base can react with an alkyl halide in a nucleophilic substitution reaction to form a new carbon-carbon bond at the α-position.

Reactions at the Ester Linkage: The ester linkage itself is susceptible to nucleophilic acyl substitution. A common example is hydrolysis , which can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This is an essentially irreversible process that yields the salt of the carboxylic acid (phenyl-d5-acetate) and ethanol.

Acid-catalyzed hydrolysis: This is a reversible reaction that results in the formation of phenyl-d5-acetic acid and ethanol.

Deuterium Labeling as a Mechanistic Probe

The primary utility of this compound in mechanistic investigations lies in the use of its deuterium-labeled phenyl group as a probe. While the deuterium atoms in this specific compound are on the phenyl ring and not directly involved in the common reactions at the α-carbon, they can be invaluable for tracking the fate of the phenylacetyl group in more complex transformations or in studying reactions where the aromatic ring participates.

Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of a reaction. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.

In the context of reactions at the α-carbon of this compound, the deuterium atoms are remote from the reaction center. Therefore, any observed KIE would be a secondary effect and likely very small. However, if a reaction mechanism involved the phenyl ring, such as in certain rearrangements or electrophilic aromatic substitutions, the presence of deuterium could lead to a measurable KIE, providing evidence for the involvement of the ring in the rate-determining step.

Isotope Tracer Studies: Deuterium labeling is a powerful tool for tracing the path of atoms and molecular fragments through a reaction sequence. By using this compound as a starting material, the phenyl-d5-acetyl moiety can be followed in multi-step syntheses or biosynthetic pathways. Mass spectrometry and NMR spectroscopy are common analytical techniques used to determine the location of the deuterium label in the products, thereby elucidating the reaction mechanism.

For instance, in a complex reaction where the ester might undergo rearrangement or fragmentation, the presence of the d5-phenyl group would allow for the unambiguous identification of the fragments containing this group.

While no specific studies utilizing this compound for mechanistic investigations were identified in a comprehensive literature search, its potential as a tool for such studies is clear. The principles of enolate chemistry and the utility of deuterium labeling provide a strong framework for its application in elucidating reaction pathways.

Applications in Chemical and Biochemical Research Methodologies

Role as an Internal Standard in Advanced Analytical Methods

One of the most prominent applications of Ethyl 2-phenyl-d5-acetate is its use as an internal standard in a variety of advanced analytical methods. clearsynth.comacs.org Internal standards are crucial for accurate quantification in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), as they help to correct for variations in sample preparation and instrument response. eurofins.com

The key properties of this compound that make it an excellent internal standard are its chemical similarity to the corresponding non-deuterated analyte, ethyl phenylacetate (B1230308), and its distinct mass-to-charge ratio (m/z). nih.gov This allows it to co-elute with the analyte during chromatographic separation while being clearly distinguishable in the mass spectrometer.

Analytical Application AreaRole of this compound (or related deuterated standards)
Environmental Analysis Used as an internal standard for the quantification of pollutants and contaminants in environmental samples. eurofins.comlcms.cz
Food Science Employed to accurately measure the concentration of flavor and aroma compounds, such as ethyl phenylacetate, in food and beverages like wine. researchgate.netmdpi.com
Materials Characterization Utilized in the analysis of organic components within various materials.

In environmental analysis, for instance, deuterated compounds are added to samples before extraction and analysis to ensure precise measurement of target compounds, even at low concentrations. eurofins.com Similarly, in food science, the use of deuterated internal standards like this compound is vital for quality control and the characterization of volatile compounds that contribute to the sensory profile of products. mdpi.com

Development of Quantitative Assays for Related Compounds

The development of robust and reliable quantitative assays is fundamental to many areas of scientific research. This compound plays a significant role in the creation of such assays for compounds structurally related to ethyl phenylacetate. By serving as a stable, isotopically labeled internal standard, it enables the precise and accurate measurement of these related compounds in complex matrices. buchem.comnih.goviucr.org

For example, in the analysis of wine, where numerous volatile compounds are present, a deuterated standard like this compound can be used to quantify its non-deuterated counterpart, which is known to contribute a honey-like off-flavor. researchgate.net The development of these quantitative methods is critical for monitoring and controlling the quality of food and beverage products.

Investigation of Solvent Effects and Reaction Medium Studies

The surrounding solvent can significantly influence the rate and outcome of a chemical reaction. Understanding these solvent effects is crucial for optimizing reaction conditions and gaining insights into reaction mechanisms. While direct studies specifically citing this compound in solvent effect investigations are not prevalent in the provided search results, the principles of using labeled compounds in such studies are well-established. mdpi.com

The polarity and protic or aprotic nature of a solvent can alter the stability of reactants, transition states, and products. researchgate.net Deuterated solvents are commonly used in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to study reaction kinetics and equilibria without interference from solvent protons. acs.org Similarly, deuterated reactants like this compound could be used to probe solvent-solute interactions and their impact on reaction pathways. For instance, the interaction between the deuterated phenyl ring and different solvents could be monitored spectroscopically to understand how the solvent environment affects the molecule's behavior. mdpi.comresearchgate.net

Theoretical and Computational Studies of Ethyl 2 Phenyl D5 Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic structure of molecules. researchgate.netespublisher.com It offers a balance between accuracy and computational cost, making it suitable for molecules of this size. DFT calculations are foundational for determining optimized geometries, vibrational frequencies, and various spectroscopic properties. researchgate.net

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. ntu.edu.sgnih.gov For Ethyl 2-phenyl-d5-acetate, this involves determining the precise bond lengths, bond angles, and dihedral angles.

The molecule possesses rotational freedom around several single bonds, particularly the C-C and C-O bonds of the ethyl acetate (B1210297) side chain, leading to various conformers. Conformational analysis aims to identify the most stable of these arrangements. ucl.ac.uk Theoretical calculations can predict the relative energies of different conformers, such as those where the ethyl group is oriented differently with respect to the phenyl ring. The substitution of deuterium (B1214612) for hydrogen on the phenyl ring is expected to have a negligible effect on the conformational preferences of the flexible ethyl acetate chain, but it is crucial for accurate calculations of other properties.

Table 1: Illustrative Conformational Analysis of this compound This table presents hypothetical relative energies for different conformers, as would be calculated using a DFT method like B3LYP/6-31G*.

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Population (%) at 298 K
Anti-periplanar~180°0.0075.3
Syn-clinal (gauche)~60°0.8514.2
Syn-clinal (gauche)~-60°0.8514.2
Syn-periplanar~0°5.20<0.1

Note: Data is illustrative and based on typical values for similar esters. It demonstrates what a computational analysis would yield.

Once the molecule's geometry is optimized, its vibrational frequencies can be calculated. researchgate.net These frequencies correspond to the stretching, bending, and twisting of chemical bonds and are directly comparable to experimental data from infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net

A key outcome of studying the deuterated compound is the predictable shift in vibrational frequencies involving the phenyl ring. The C-D bonds are stronger and heavier than C-H bonds, resulting in lower frequency vibrations for C-D stretching and bending modes. thieme-connect.de DFT calculations can precisely predict these isotopic shifts. Additionally, computational methods can predict other spectroscopic properties, such as the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

Table 2: Illustrative Calculated Vibrational Frequencies for Aromatic C-H vs. C-D Bonds This table shows a hypothetical comparison of key stretching frequencies for the non-deuterated and deuterated phenyl rings.

Vibrational ModeEthyl Phenylacetate (B1230308) (C-H) Frequency (cm⁻¹)This compound (C-D) Frequency (cm⁻¹)
Aromatic C-X Stretch~3100 - 3000~2300 - 2200
Aromatic C-X In-Plane Bend~1250 - 1000~950 - 750
Aromatic C-X Out-of-Plane Bend~900 - 675~750 - 550

Note: Frequencies are hypothetical, illustrating the expected shift to lower wavenumbers upon deuteration.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For this compound, deuteration of the phenyl ring can lead to a primary or secondary KIE, depending on the reaction mechanism.

Primary KIE (PKIE): Occurs if the C-D bond is broken or formed in the rate-determining step of the reaction (e.g., in certain electrophilic aromatic substitutions). The kH/kD ratio is typically greater than 1, indicating a slower reaction for the deuterated compound. snnu.edu.cn

Secondary KIE (SKIE): Occurs if the C-D bond is not broken in the rate-determining step, but changes in hybridization at the carbon atom affect the vibrational frequencies of the C-D bond. These effects are smaller, with kH/kD values typically close to 1. wikipedia.org

Computational chemistry can model the transition states for both the deuterated and non-deuterated reactants to predict the KIE, offering valuable mechanistic insights. nih.gov

Table 3: Hypothetical Predicted Kinetic Isotope Effects for a Reaction at the Phenyl Ring

Reaction TypeRate-Determining StepPredicted kH/kD at 298 KMechanistic Implication
Electrophilic Aromatic SubstitutionC-D bond cleavage4.8C-H/C-D bond breaking is rate-limiting.
Side-chain reaction (e.g., ester hydrolysis)Attack at carbonyl carbon1.05C-H/C-D bonds are not directly involved.

Note: Values are illustrative examples used to explain the concept of KIE prediction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, governed by a force field that approximates the interatomic potentials. nih.gov This technique is ideal for studying the dynamic behavior of this compound in various environments, such as in a solvent.

MD simulations provide a detailed picture of how a solute molecule interacts with its surrounding solvent molecules. researchgate.net By simulating this compound in a box of solvent (e.g., water, ethanol (B145695), or a nonpolar solvent like hexane), one can study the formation and dynamics of the solvation shell. researchgate.net

These simulations can quantify the intermolecular interaction energies between the solute and solvent, helping to explain solubility and the influence of the solvent on the molecule's preferred shape. uva.es For example, a polar solvent might stabilize a more extended conformation, while a nonpolar solvent might favor a more compact one.

Table 4: Illustrative Solute-Solvent Interaction Energies from MD Simulations

SolventDielectric ConstantAverage Interaction Energy (kcal/mol)
Hexane1.88-7.5
Ethanol24.5-15.2
Water80.1-18.9

Note: Data is hypothetical, intended to show how MD simulations can quantify solvent effects.

While quantum calculations identify stable, low-energy conformers, MD simulations explore the full conformational landscape by simulating the molecule's movement at a given temperature. ucl.ac.uk This allows researchers to observe transitions between different conformations and understand the molecule's flexibility. nih.gov

Analyses such as the root-mean-square deviation (RMSD) of atomic positions over time can quantify this flexibility. A low RMSD value suggests a rigid structure, while a high RMSD indicates significant conformational changes. This exploration provides a dynamic view of the molecule that complements the static picture from quantum chemical calculations. researchgate.net

Table 5: Illustrative Data from Conformational Landscape Exploration

Analysis MetricValueInterpretation
RMSD of backbone atoms1.8 ÅIndicates moderate flexibility in the ethyl acetate chain.
Radius of Gyration (Rg)4.5 ÅMeasures the overall compactness of the molecule over time.
Number of Conformational Transitions (per ns)5Shows the frequency of switching between major conformational states.

Note: Values are for illustrative purposes to demonstrate the outputs of an MD simulation analysis.

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanisms of chemical reactions that are often difficult to probe through experimental means alone. ibs.re.krwhiterose.ac.uk For this compound, theoretical studies provide deep insights into reaction pathways, transition state structures, and the kinetic implications of isotopic substitution. Computational chemistry allows for the mapping of potential energy surfaces, identifying the lowest energy paths from reactants to products, and characterizing the high-energy transition states that control reaction rates. ku.ac.ke

A primary application of computational modeling for a deuterated compound like this compound is the calculation and interpretation of the kinetic isotope effect (KIE). nih.govresearchgate.net The KIE, the ratio of the reaction rate of the non-deuterated isotopologue to the deuterated one (kH/kD), is highly sensitive to changes in bonding at the isotopically labeled position during the rate-determining step of a reaction. researchgate.netwikipedia.org While the deuterium atoms in this compound are on the aromatic ring and not typically broken during common ester reactions, they can still influence reaction rates through secondary kinetic isotope effects (SKIEs). wikipedia.orgcdnsciencepub.com These effects arise from changes in the vibrational environment of the C-D bonds between the ground state and the transition state.

Computational models can be employed to simulate specific reactions, such as hydrolysis, transesterification, or elimination reactions, and calculate the associated energy barriers. For instance, in a hypothetical base-catalyzed elimination reaction, DFT calculations could be used to model the transition states for competing mechanisms, such as a concerted E2 pathway versus a stepwise E1cb pathway. The calculated activation energies (ΔG‡) for each path would predict the favored mechanism.

Table 1: Illustrative Calculated Activation Energies for a Hypothetical Elimination Reaction Note: The following data is illustrative to demonstrate the application of computational modeling and is not derived from a specific published study on this compound.

Mechanistic Pathway Transition State Calculated Activation Energy (ΔG‡) (kcal/mol)
Concerted (E2) TS1 24.5
Stepwise (E1cb) - Step 1 TS2 (Carbanion formation) 28.1
Stepwise (E1cb) - Step 2 TS3 (Leaving group departure) 15.3

Furthermore, computational modeling can provide a detailed geometric picture of the transition state. mdpi.com Analysis of bond lengths, bond angles, and charge distribution in the calculated transition state structure reveals the extent of bond formation and bond cleavage. For reactions involving the ester group of this compound, modeling can show how the electronic properties of the deuterated phenyl ring stabilize or destabilize the transition state. For example, in the iridium-catalyzed hydrogenation of ethyl acetate to ethanol, DFT studies have been crucial in identifying the rate-determining step as the C–O bond cleavage. rsc.org A similar approach could model the influence of the d5-phenyl group on the stability of intermediates and transition states in related reactions.

The calculation of vibrational frequencies is fundamental to these studies. It not only confirms that a calculated structure is a true minimum (reactant, intermediate, product) or a first-order saddle point (transition state) on the potential energy surface but is also used to determine the zero-point vibrational energies (ZPVE). The difference in ZPVE between the C-H and C-D bonds is a major contributor to the kinetic isotope effect. researchgate.net Computational models can predict the magnitude of the KIE, which can then be compared with experimental values to validate a proposed mechanism. diva-portal.org

Table 2: Illustrative Calculated vs. Experimental KIE for a Hypothetical Reaction Note: The following data is illustrative and not from a specific published study on this compound.

Proposed Mechanism Predicted KIE (kH/kD) from DFT Calculation Experimental KIE (kH/kD) Conclusion
Mechanism A (Concerted) 1.02 1.03 ± 0.01 Consistent
Mechanism B (Stepwise) 1.15 1.03 ± 0.01 Inconsistent

This synergy between computational prediction and experimental results provides a robust framework for establishing reaction mechanisms with a high degree of confidence. whiterose.ac.uk By modeling various plausible pathways and comparing the computed energetic and isotopic effects with empirical data, researchers can gain detailed mechanistic insights into the reactivity of this compound. ibs.re.krufl.edu

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Ethyl 2-phenyl-d5-acetate, and how do reaction conditions influence isotopic purity?

  • Methodological Answer : this compound is synthesized via esterification of deuterated phenylacetic acid with ethanol-d5 under acidic catalysis. Key steps include:

  • Use of deuterated reagents (e.g., D₂SO₄) to minimize proton exchange.
  • Purification via fractional distillation or preparative HPLC to achieve ≥98% isotopic purity .
  • Critical parameters:
ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temps risk H/D exchange
CatalystD₂SO₄ or Nafion-H⁺Acid strength affects esterification rate
SolventDeuterated THFMinimizes solvent interference in NMR
  • Validation : Isotopic purity is confirmed by mass spectrometry (deuterium incorporation ≥95%) and ¹H/²H NMR (absence of residual proton signals at δ 4.1–4.3 ppm for CH₂ groups) .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they address deuterium-specific challenges?

  • Methodological Answer :

  • GC-MS : Quantifies deuterium enrichment via molecular ion clusters (e.g., m/z 206 for C₁₂H₁₀D₅O₃⁺). Use non-polar columns (e.g., DB-5MS) to resolve isotopic analogs .

  • ²H NMR : Detects deuterium distribution (e.g., quaternary D vs. labile D). Sample preparation requires deuterated solvents (e.g., CDCl₃) to avoid signal overlap .

  • FT-IR : Confirms ester C=O stretch (~1740 cm⁻¹) and absence of OH bands. Deuterium substitution reduces C-H stretching (~2900 cm⁻¹) intensity .

    • Data Interpretation : Cross-validate results with computational models (e.g., DFT for vibrational frequencies) to resolve ambiguities in overlapping spectral regions .

Advanced Research Questions

Q. How does the deuterium isotope effect influence the reaction kinetics of this compound in transesterification or hydrolysis studies?

  • Methodological Answer :

  • Experimental Design : Compare k₁ (protio) vs. k₂ (deutero) using pseudo-first-order kinetics under controlled pH and temperature. For example:

  • Hydrolysis in D₂O vs. H₂O: Monitor ester cleavage via ¹H NMR or conductometric titration .

  • Key Findings :

  • Deuteration at α-positions reduces reaction rates (k₂/k₁ ≈ 0.7–0.9) due to increased bond strength (C-D vs. C-H).

  • Solvent isotope effects (e.g., D₂O) further modulate reactivity, requiring correction factors in rate calculations .

    • Data Contradictions : Discrepancies in literature k values may arise from incomplete deuteration or solvent impurities. Mitigate by:
  • Pre-treating solvents with molecular sieves.

  • Validating deuteration levels via mass spectrometry before kinetic assays .

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., vapor pressure, solubility) of deuterated vs. protio analogs?

  • Methodological Answer :

  • Systematic Analysis :

Compile literature data (e.g., NIST databases for ethyl acetate-d0 vs. experimental results for -d5).

Use group contribution models (e.g., UNIFAC) to predict deviations caused by deuterium’s higher mass and lower zero-point energy.

  • Case Study :
PropertyEthyl Acetate-d0This compoundDeviation
Vapor Pressure (25°C)73 mmHg68–70 mmHg~4% ↓
Solubility in H₂O8.3 g/100 mL7.1 g/100 mL14% ↓
  • Advanced Tools : Molecular dynamics simulations clarify solvation shell differences, explaining reduced aqueous solubility in deuterated analogs .

Q. What experimental controls are critical when using this compound as a metabolic tracer in biological systems?

  • Methodological Answer :

  • Design Considerations :
  • Isotopic Controls : Include protio analogs to distinguish tracer-derived signals from endogenous metabolites.
  • Sample Handling : Use deuterium-free buffers and avoid freeze-thaw cycles to prevent H/D exchange .
  • Analytical Workflow :

Extract metabolites via liquid-liquid extraction (dichloromethane-d₂).

Analyze via LC-HRMS with targeted SIM for deuterium-enriched fragments (e.g., m/z 152.1 for phenylacetyl-d5-glycine).

  • Validation : Spike recovery experiments (e.g., 90–110%) confirm assay accuracy despite matrix effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under long-term storage?

  • Resolution Strategy :

  • Controlled Stability Study :
  • Store aliquots at -20°C, 4°C, and 25°C. Assess degradation via GC-MS at 0, 6, 12 months.
  • Degradation products (e.g., phenylacetic acid-d5) quantified via external calibration .
  • Findings :
  • Literature claims of 2-year stability at -20°C may underestimate hydrolysis in humid environments.
  • Recommendation: Use desiccants (e.g., silica gel) and inert atmosphere (N₂) for vials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.